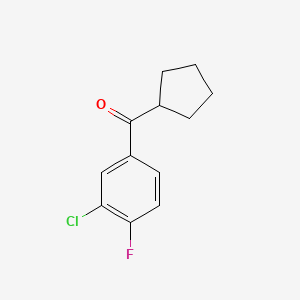

3-Chloro-4-fluorophenyl cyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-fluorophenyl cyclopentyl ketone (CFPCP) is a unique compound with a molecular formula of C12H12ClFO and a molecular weight of 226.67 g/mol . It is a clear yellow oil .

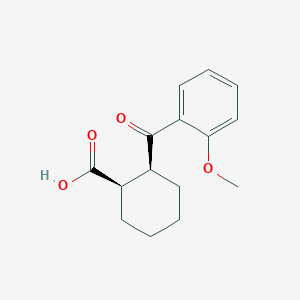

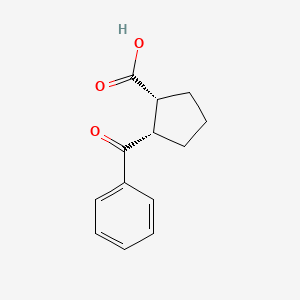

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorophenyl cyclopentyl ketone consists of a cyclopentyl (five-membered carbon ring) attached to a ketone group, and a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Physical And Chemical Properties Analysis

3-Chloro-4-fluorophenyl cyclopentyl ketone is a clear yellow oil . Its molecular formula is C12H12ClFO, and it has a molecular weight of 226.67 g/mol .Wissenschaftliche Forschungsanwendungen

Reactivities and Isomerization

- Rotational Isomers and Cyclization: Studies on rotational isomers of ketones, like those with fluoro or chloro substituents, have been conducted. Cyclization of their acid chlorides yielded ap- and sc-ketones, providing insights into isomerization barriers and equilibrium constants, useful in understanding the reactivity and stability of similar compounds (Ōki et al., 1988).

Synthesis of Piperidinols and Arylpiperidinones

- Piperidinols and Arylpiperidinones Synthesis: Ketones with chloro and fluoro groups have been used in synthesizing 1-arylpiperidin-4-ols and arylpiperidin-4-ones, indicating their utility in medicinal chemistry and compound synthesis (Reese & Thompson, 1988).

Heck Reaction and Ketone Synthesis

- Use in Heck Reactions: 3-Fluoro-3-buten-2-one, a related ketone, has been utilized in Heck reactions catalyzed by Pd(OAc)2 to produce Z-3-fluorobenzalacetones. This showcases the potential of using similar fluoro ketones in advanced organic synthesis (Patrick et al., 2008).

Synthesis of Cytotoxic Agents

- Potential in Cytotoxic Agents Synthesis: Research into the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which could be potent cytotoxic agents, demonstrates the application of these types of ketones in the development of therapeutic compounds (Mete et al., 2007).

Generation of Halogenated Enolates

- Halogenated Enolates Synthesis: Techniques for the sequential chlorination/fluorination of aromatic ketones for the synthesis of ketones and alkenes with specific functional groups have been explored, highlighting the versatility of fluorinated ketones in chemical synthesis (Balaraman et al., 2016).

Fluorine Bearing Sydnones and Analgesic Activities

- Fluorine Containing Compounds in Medicinal Chemistry: The synthesis of fluorine-containing sydnones with styryl ketone groups, and their evaluation for analgesic and anti-inflammatory activities, underscores the role of such ketones in drug discovery (Deshpande & Pai, 2012).

Polyaryletherketones Synthesis

- Polyaryletherketones and Polymer Science: Research into the synthesis of high molecular weight crystalline polyarletherketones, using bis-4-halogenophenyl ketones, showcases applications in polymer science and materials engineering (Attwood et al., 1981).

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHERPWKDXHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642570 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluorophenyl cyclopentyl ketone | |

CAS RN |

898791-62-3 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)

![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)

![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)